Cas no 1203322-08-0 (3-tert-butyl-1-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea)

3-tert-Butyl-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea is a specialized organic compound featuring a tetrahydroquinoline core functionalized with a tert-butyl group, a methoxyacetyl moiety, and a urea substituent. Its structural complexity lends itself to applications in medicinal chemistry and pharmaceutical research, particularly as a potential intermediate or active moiety in drug discovery. The tert-butyl group enhances steric stability, while the methoxyacetyl and urea functionalities offer sites for further derivatization or interaction with biological targets. This compound is of interest due to its balanced lipophilicity and hydrogen-bonding capacity, which may contribute to improved pharmacokinetic properties in therapeutic agents. Suitable for controlled synthetic and analytical studies.
3-tert-butyl-1-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea structure
1203322-08-0 structure
Product name:3-tert-butyl-1-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea
CAS No:1203322-08-0
MF:C17H25N3O3
MW:319.39870429039
CID:6578119
PubChem ID:30372355

3-tert-butyl-1-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea Chemical and Physical Properties

Names and Identifiers

    • 3-tert-butyl-1-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea
    • VU0646633-1
    • 1-tert-butyl-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea
    • F5532-0070
    • 1203322-08-0
    • 3-tert-butyl-1-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
    • AKOS024512749
    • 1-(tert-butyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
    • Inchi: 1S/C17H25N3O3/c1-17(2,3)19-16(22)18-13-8-7-12-6-5-9-20(14(12)10-13)15(21)11-23-4/h7-8,10H,5-6,9,11H2,1-4H3,(H2,18,19,22)
    • InChI Key: INDFRKZCZSBXAH-UHFFFAOYSA-N
    • SMILES: O=C(COC)N1C2C=C(C=CC=2CCC1)NC(NC(C)(C)C)=O

Computed Properties

  • Exact Mass: 319.18959167g/mol
  • Monoisotopic Mass: 319.18959167g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.7Ų
  • XLogP3: 1.5

3-tert-butyl-1-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5532-0070-1mg
3-tert-butyl-1-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
1203322-08-0
1mg
$54.0 2023-09-09
Life Chemicals
F5532-0070-2mg
3-tert-butyl-1-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
1203322-08-0
2mg
$59.0 2023-09-09
Life Chemicals
F5532-0070-2μmol
3-tert-butyl-1-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
1203322-08-0
2μmol
$57.0 2023-09-09
Life Chemicals
F5532-0070-3mg
3-tert-butyl-1-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
1203322-08-0
3mg
$63.0 2023-09-09

Additional information on 3-tert-butyl-1-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea

Comprehensive Guide to 3-tert-butyl-1-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea (CAS No. 1203322-08-0): Properties, Applications, and Market Insights

The compound 3-tert-butyl-1-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea (CAS No. 1203322-08-0) is a specialized chemical entity with significant potential in pharmaceutical and agrochemical research. This tetrahydroquinoline derivative has garnered attention due to its unique structural features, which make it a valuable intermediate for drug discovery and development. In this comprehensive guide, we delve into its chemical properties, synthesis pathways, applications, and the latest market trends.

Chemical Properties and Structural Features: The molecular structure of 3-tert-butyl-1-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea includes a tetrahydroquinoline core modified with a tert-butyl group and a methoxyacetyl substituent. These functional groups contribute to its stability and reactivity, making it suitable for further chemical modifications. The compound exhibits moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol, which is advantageous for laboratory-scale applications. Its molecular weight and purity are critical parameters for researchers, as they influence its performance in synthetic pathways.

Synthesis and Industrial Production: The synthesis of 3-tert-butyl-1-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea typically involves multi-step organic reactions, including condensation and acylation processes. Key intermediates such as 7-amino-3-tert-butyl-1,2,3,4-tetrahydroquinoline are often employed to achieve high yields. Recent advancements in green chemistry have prompted researchers to explore solvent-free or catalytic methods to reduce environmental impact. This aligns with the growing demand for sustainable chemical production, a hot topic in the industry.

Applications in Pharmaceutical Research: One of the most promising applications of 3-tert-butyl-1-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea lies in its role as a pharmacophore for designing novel therapeutics. Its tetrahydroquinoline scaffold is frequently found in compounds with anti-inflammatory, anticancer, and antimicrobial properties. Researchers are particularly interested in its potential as a kinase inhibitor, a class of drugs that has gained traction in oncology. The compound's ability to modulate enzyme activity makes it a candidate for targeted drug delivery systems, another trending area in biomedical research.

Agrochemical and Material Science Uses: Beyond pharmaceuticals, 3-tert-butyl-1-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea has shown utility in agrochemical formulations. Its structural motifs can be leveraged to develop crop protection agents with enhanced efficacy and reduced environmental persistence. Additionally, its derivatives are being investigated for use in advanced materials, such as organic semiconductors and photoactive compounds, which are pivotal in renewable energy technologies.

Market Trends and Future Prospects: The global demand for tetrahydroquinoline derivatives is on the rise, driven by their versatility in drug discovery and material science. As of 2023, the market for such intermediates is projected to grow at a compound annual growth rate (CAGR) of 6-8%, with North America and Asia-Pacific leading in production and consumption. Companies are increasingly investing in R&D to optimize the synthesis of 3-tert-butyl-1-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea, aiming to reduce costs and improve scalability.

Safety and Regulatory Considerations: While 3-tert-butyl-1-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea is not classified as hazardous under current regulations, proper handling protocols are essential to ensure workplace safety. Researchers should adhere to guidelines for personal protective equipment (PPE) and waste disposal. Regulatory bodies like the FDA and EMA continue to monitor the use of such compounds in pharmaceuticals, emphasizing the need for rigorous toxicity studies.

Conclusion: In summary, 3-tert-butyl-1-1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-ylurea (CAS No. 1203322-08-0) represents a versatile and valuable compound in modern chemistry. Its applications span pharmaceuticals, agrochemicals, and materials science, aligning with key industry trends such as sustainability and targeted therapies. As research progresses, this compound is poised to play a pivotal role in advancing scientific and industrial innovation.

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